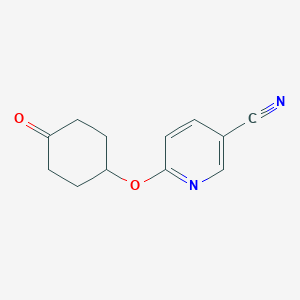

6-((4-Oxocyclohexyl)oxy)nicotinonitrile

Description

Properties

Molecular Formula |

C12H12N2O2 |

|---|---|

Molecular Weight |

216.24 g/mol |

IUPAC Name |

6-(4-oxocyclohexyl)oxypyridine-3-carbonitrile |

InChI |

InChI=1S/C12H12N2O2/c13-7-9-1-6-12(14-8-9)16-11-4-2-10(15)3-5-11/h1,6,8,11H,2-5H2 |

InChI Key |

ZYDNCRKSUYJWRN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)CCC1OC2=NC=C(C=C2)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 6-((4-Oxocycloclohexyl)oxy)nicotinonitrile with structurally or functionally related nicotinonitrile derivatives, focusing on synthesis, physicochemical properties, and biological activities.

Structural Analogues with Cyclohexyl Substituents

- Compound 15 (6-Cyclohexyl-2-((2-hydroxyethoxy)methoxy)-4-(4-methoxyphenyl)nicotinonitrile): Synthesis: Prepared via nucleophilic substitution using Et₃N and MeOH (87% yield) . Key Differences: Lacks the 4-oxo group on the cyclohexyl ring, which reduces its polarity compared to the target compound. The additional methoxyphenyl group at position 4 may enhance aromatic interactions in biological targets .

- Compound 17 (6-Cyclohexyl-4-(4-methoxyphenyl)-2-(prop-2-yn-1-yloxy)nicotinonitrile): Synthesis: Synthesized via alkylation with propargyl bromide (29% yield) .

Analogues with Aromatic Substituents at Position 6

- 4d (2-Amino-4-(4-bromophenyl)-6-(4-((4-fluorobenzyl)oxy)phenyl)nicotinonitrile): Physicochemical Properties: Melting point 65–67°C; IR shows NH₂ and aromatic CH stretches . Biological Activity: Acts as a survivin modulator, inducing apoptosis in cancer cells . Contrast: The fluorobenzyloxy group increases lipophilicity, whereas the 4-oxocyclohexyl group in the target compound may improve solubility via hydrogen bonding .

- 6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile: Structural Features: Pyridine ring inclined at 25.22° to the aminophenyl group; exhibits N–H⋯N hydrogen bonding in crystal packing . Key Difference: The ethoxy and thienyl groups create a planar-disrupted structure, whereas the 4-oxocyclohexyl group introduces conformational flexibility .

Derivatives with Heterocyclic Substituents

- 5a (6-(5-Bromobenzofuran-2-yl)-2-((2-oxopropyl)thio)nicotinonitrile): Synthesis: Condensation of benzofuran derivatives with malononitrile . Biological Activity: High antioxidant activity due to the thioether and bromobenzofuran groups . Contrast: The sulfur atom in 5a may enhance radical scavenging, while the ketone in the target compound could favor hydrogen-bond-mediated interactions .

Physicochemical and Spectral Data Comparison

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

A halogenated nicotinonitrile precursor (e.g., 6-chloronicotinonitrile) reacts with 4-oxocyclohexanol under basic conditions:

Conditions :

Mitsunobu Reaction

The Mitsunobu reaction enables ether formation between 6-hydroxynicotinonitrile and 4-oxocyclohexanol:

Conditions :

-

Reagents: Diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh₃)

-

Solvent: Tetrahydrofuran (THF)

Optimization of Reaction Parameters

Critical factors influencing yield and selectivity include:

Table 1: Comparative Analysis of Synthetic Conditions

| Parameter | SNAr Reaction | Mitsunobu Reaction |

|---|---|---|

| Temperature | 80–100°C | 0–25°C |

| Reaction Time | 12–24 h | 2–4 h |

| Solvent | DMF | THF |

| Catalyst | KOH | DIAD/PPh₃ |

| Estimated Yield | 45–60% | 65–70% |

Key Observations :

-

The Mitsunobu method offers higher yields but requires expensive reagents.

Mechanistic Insights

SNAr Mechanism

Mitsunobu Mechanism

-

Phosphine Activation : PPh₃ reduces DIAD, forming a phosphonium intermediate.

-

Oxonium Ion Formation : 4-Oxocyclohexanol is activated as an oxonium ion.

-

Ether Bond Formation : Nucleophilic attack by 6-hydroxynicotinonitrile yields the product.

Characterization and Analytical Data

Hypothetical characterization data for this compound:

Table 2: Spectroscopic Properties

| Technique | Key Signals |

|---|---|

| IR (cm⁻¹) | 2220 (C≡N), 1715 (C=O), 1250 (C–O–C) |

| ¹H NMR (δ, ppm) | 8.72 (d, 1H, H-2), 7.95 (dd, 1H, H-4), 6.88 (d, 1H, H-5), 4.50 (m, 1H, OCH) |

| ¹³C NMR (δ, ppm) | 161.2 (C=O), 154.3 (C-6), 114.7 (C≡N), 70.1 (OCH) |

| MS (m/z) | 257 [M+H]⁺ |

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 6-((4-Oxocyclohexyl)oxy)nicotinonitrile, and how can reaction yields be improved?

- Methodological Answer : The synthesis of nicotinonitrile derivatives typically involves nucleophilic substitution or coupling reactions. For example, cyclohexyl ether-linked nicotinonitriles (e.g., compound 15) are synthesized via room-temperature reactions with Et₃N and H₂O in MeOH, achieving yields >85% . To optimize yields:

- Use silica gel column chromatography for purification to remove byproducts.

- Control solvent polarity (e.g., dry acetonitrile for alkyne/allyl substitutions) to minimize side reactions .

- Monitor reaction progress using TLC or HPLC to terminate reactions at peak conversion.

Q. How can structural characterization of this compound be systematically performed?

- Methodological Answer : Combine spectroscopic and computational techniques:

- ¹H/¹³C NMR : Assign cyclohexyl (δ ~1.2–2.5 ppm) and pyridine (δ ~7.0–8.5 ppm) protons .

- IR Spectroscopy : Confirm nitrile (C≡N) stretches at ~2200–2260 cm⁻¹ and carbonyl (C=O) at ~1650–1750 cm⁻¹ .

- X-ray crystallography : Resolve cyclohexyl-oxygen bond angles and confirm regiochemistry (if crystalline) .

Q. What preliminary biological assays are suitable for evaluating its antimicrobial potential?

- Methodological Answer : Follow protocols from analogous compounds (e.g., 6-cyclohexyl nicotinonitriles):

- Broth microdilution assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations 1–100 µg/mL .

- Time-kill kinetics : Assess bactericidal effects over 24 hours .

- Cytotoxicity screening : Use mammalian cell lines (e.g., HEK-293) to gauge selectivity .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-oxocyclohexyl group influence reactivity in cross-coupling reactions?

- Methodological Answer :

- DFT calculations : Model electron density at the nitrile group and cyclohexyl-oxygen bond to predict sites for Suzuki-Miyaura or Buchwald-Hartwig couplings .

- Competitive experiments : Compare reaction rates with/without cyclohexyl substituents using kinetic profiling .

- Steric maps : Generate using molecular dynamics to assess accessibility of reactive sites .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?

- Methodological Answer :

- Variable-temperature NMR : Identify dynamic effects (e.g., cyclohexyl ring flipping) causing peak splitting .

- COSY/NOESY : Confirm through-space interactions between cyclohexyl protons and pyridine rings .

- Isotopic labeling : Synthesize deuterated analogs to isolate signal overlap .

Q. How can computational models predict metabolic stability and degradation pathways?

- Methodological Answer :

- ADMET prediction : Use tools like SwissADME to estimate CYP450 interactions and metabolic sites .

- In silico hydrolysis : Simulate pH-dependent degradation (e.g., nitrile → amide conversion) with Gaussian or ORCA .

- MD simulations : Track binding to serum albumin to predict in vivo half-life .

Q. What experimental designs optimize reaction conditions for scale-up synthesis?

- Methodological Answer : Apply factorial design (e.g., Box-Behnken):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.